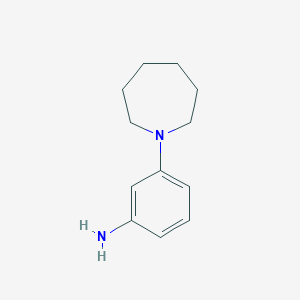

3-(Azepan-1-yl)aniline

描述

3-(Azepan-1-yl)aniline (CAS No. 141515-10-8) is an aromatic amine derivative featuring a seven-membered azepane ring attached to the meta-position of an aniline group. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol and a purity typically standardized at 95% for research applications . The compound is classified as an organic building block, widely utilized in pharmaceutical and chemical synthesis due to its structural versatility. Key spectral data include ¹H NMR (δ 29.4–196.8 ppm) and IR (3170 cm⁻¹, 1618 cm⁻¹), consistent with N-H stretching and aromatic C=C vibrations .

属性

IUPAC Name |

3-(azepan-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMLDBFQFHCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141515-10-8 | |

| Record name | 3-(azepan-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-yl)aniline typically involves the nucleophilic substitution reaction of aniline with azepane derivatives. One common method is the reaction of aniline with azepane in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .

化学反应分析

Types of Reactions: 3-(Azepan-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the parent amine.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include substituted anilines, nitroso compounds, and nitro compounds .

科学研究应用

Medicinal Chemistry

Drug Development

3-(Azepan-1-yl)aniline is being investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in targeting specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes and modulation of signaling pathways such as NF-κB.

Table 1: Summary of Biological Activities

Biological Research

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes related to various metabolic pathways. For example, it has been reported to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression .

Table 2: Enzyme Targets and Inhibition Mechanisms

| Enzyme Target | Mechanism of Action | Potential Applications |

|---|---|---|

| Cyclin-dependent kinases | Inhibition of enzyme activity | Cancer treatment |

| Leucyl-tRNA synthetase | Targeting protein synthesis in parasites | Antiparasitic drug development |

| Proteasome | Inhibition leading to apoptosis | Treatment for various malignancies |

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with desirable properties for various applications.

Table 3: Industrial Uses

| Application Type | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for colorants |

| Specialty Chemicals | Intermediate in the synthesis of complex molecules |

作用机制

The mechanism of action of 3-(Azepan-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

相似化合物的比较

3-(Azepan-1-ylsulfonyl)aniline (CAS 91619-39-5)

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 254.35 g/mol

- Key Features : Incorporates a sulfonyl (-SO₂-) group between the azepane and aniline, enhancing electrophilicity and hydrogen-bond acceptor capacity (H-bond acceptor count = 4). The sulfonyl group increases polarity, reflected in its higher molecular weight compared to the parent compound. Applications include protease inhibitor research due to sulfonyl-mediated enzyme interactions .

3-(Azepane-1-sulfonyl)-4-methylaniline (CAS 326918-48-3)

- Molecular Formula : C₁₃H₂₀N₂O₂S

- Molecular Weight : 268.38 g/mol

Derivatives with Modified Linker Groups

3-[(Azepan-1-yl)methyl]aniline (CAS 876716-64-2)

- Molecular Formula : C₁₃H₂₀N₂

- Molecular Weight : 204.32 g/mol

- Key Features : A methylene (-CH₂-) linker separates the azepane and aniline, reducing conjugation and altering electronic effects. This structural change may enhance flexibility in binding to biological targets, such as G-protein-coupled receptors .

Positional Isomers and Trifluoromethyl Derivatives

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline (CAS 946761-25-7)

4-(Azepan-1-yl)aniline dihydrochloride

- Key Features : The dihydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays. The 4-position substitution may alter binding affinity compared to the meta-substituted parent compound .

Piperazine-Based Analogues

3-(4-Methyl-piperazin-1-ylmethyl)-aniline (CAS 198281-55-9)

- Molecular Formula : C₁₂H₁₉N₃

- Molecular Weight : 205.3 g/mol

- Key Features: Replaces azepane with a six-membered piperazine ring containing a methyl group. Widely used as a kinase inhibitor intermediate .

Comparative Data Table

生物活性

3-(Azepan-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by an azepane ring attached to an aniline moiety. The molecular structure can be represented as follows:

This structure is significant for its interaction with various biological targets, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of this compound could selectively inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The selectivity profile for CDK9 over CDK2 was particularly emphasized, suggesting a targeted approach in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound displays activity against a range of bacterial and fungal pathogens. In vitro studies revealed effective inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Inhibition of Kinase Activity: The compound's ability to inhibit CDK9 suggests that it may interfere with kinase signaling pathways critical for cancer cell growth and survival.

- Antimicrobial Mechanisms: Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。